molecular formula C12H13NO3S B1600656 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione CAS No. 98184-57-7

2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione

Cat. No.: B1600656
CAS No.: 98184-57-7
M. Wt: 251.3 g/mol
InChI Key: QJITYADDXCAAHQ-UHFFFAOYSA-N
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Description

2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C12H13NO3S and its molecular weight is 251.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methylsulfinylpropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-17(16)8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJITYADDXCAAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541363
Record name 2-[3-(Methanesulfinyl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98184-57-7
Record name 2-[3-(Methanesulfinyl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione, a key intermediate in the synthesis of bioactive molecules. While a dedicated PubChem entry for this compound is not available, this document consolidates available information on its identification, synthesis, and physicochemical properties, drawing from established knowledge of the isoindoline-1,3-dione scaffold and its derivatives. This guide serves as a critical resource for researchers in medicinal chemistry and drug development, offering insights into the synthesis and potential applications of this and structurally related compounds.

Introduction and Identification

2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione is a chemical compound belonging to the phthalimide class of molecules. The isoindoline-1,3-dione moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2] The presence of a methylsulfinyl propyl side chain introduces a chiral center at the sulfur atom and influences the molecule's polarity and potential for hydrogen bonding, which can be critical for its reactivity and biological interactions.

Chemical Identifiers:

  • Chemical Name: 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione

  • CAS Number: 98184-57-7[3]

  • PubChem Entry: Not available.

This compound is notably recognized as a precursor in the synthesis of iberin, a naturally occurring isothiocyanate with potential chemopreventive properties.[3]

Synthesis and Workflow

The synthesis of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione can be approached through established methods for the N-alkylation of phthalimide. A general and reliable method involves the reaction of potassium phthalimide with a suitable alkyl halide. In this specific case, the synthesis would proceed via the reaction of potassium phthalimide with 3-(methylsulfinyl)propyl chloride.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Oxidation cluster_product Final Product Potassium_Phthalimide Potassium Phthalimide Reaction1 Gabriel Synthesis Potassium_Phthalimide->Reaction1 Alkyl_Halide 3-(Methylthio)propyl chloride Alkyl_Halide->Reaction1 Intermediate 2-(3-(Methylthio)propyl)isoindoline-1,3-dione Reaction1->Intermediate Reaction2 Oxidation Intermediate->Reaction2 Product 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione Reaction2->Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of N-substituted phthalimides and subsequent sulfide oxidation.[4][5]

Step 1: Synthesis of 2-(3-(Methylthio)propyl)isoindoline-1,3-dione

  • To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 3-(methylthio)propyl chloride (1.0 equivalent) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(3-(methylthio)propyl)isoindoline-1,3-dione.

Step 2: Oxidation to 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione

  • Dissolve the 2-(3-(methylthio)propyl)isoindoline-1,3-dione (1.0 equivalent) in a suitable solvent such as dichloromethane or methanol.

  • Cool the solution in an ice bath and add a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (1.1 equivalents), dropwise.

  • Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).

  • Extract the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the final product, 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione.

Physicochemical Properties and Characterization

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C₁₂H₁₃NO₃SBased on chemical structure.
Molecular Weight 251.30 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for phthalimide derivatives.[6]
Melting Point Expected to be a crystalline solid with a defined melting point.General property of similar organic compounds.
Solubility Soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.The phthalimide group is relatively nonpolar, while the sulfoxide group introduces polarity.
Chirality Chiral at the sulfur atom.The sulfoxide group with two different substituents on the sulfur creates a stereocenter.
Characterization Methods

The structure and purity of synthesized 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione would be confirmed using standard analytical techniques:[4][5]

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by identifying the different proton and carbon environments.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the imide carbonyls (around 1700-1770 cm⁻¹) and the S=O stretch (around 1050 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

Application in the Synthesis of Iberin

The primary documented application of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione is as a precursor in the synthesis of iberin (1-isothiocyanato-3-(methylsulfinyl)propane).[3] Iberin is a naturally occurring isothiocyanate found in cruciferous vegetables and is of significant interest for its potential health benefits.

Synthetic Pathway to Iberin

Iberin_Synthesis cluster_starting_material Starting Material cluster_reaction1 Step 1: Deprotection cluster_intermediate Intermediate cluster_reaction2 Step 2: Isothiocyanate Formation cluster_product Final Product Start 2-(3-(Methylsulfinyl)propyl) isoindoline-1,3-dione Reaction1 Hydrazinolysis Start->Reaction1 Intermediate 3-(Methylsulfinyl)propan-1-amine Reaction1->Intermediate Reaction2 Reaction with Thiophosgene or equivalent Intermediate->Reaction2 Product Iberin Reaction2->Product

Caption: General pathway from the title compound to Iberin.

The synthesis involves the deprotection of the primary amine from the phthalimide group, typically through hydrazinolysis (the Ing-Manske procedure), followed by the conversion of the resulting amine to an isothiocyanate.

Conclusion and Future Perspectives

2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione is a valuable, albeit under-documented, chemical intermediate. Its significance lies primarily in its role as a precursor to the bioactive compound iberin. The synthetic routes to this compound are based on well-established phthalimide chemistry, and its characterization can be readily achieved using standard analytical methods. For researchers in drug discovery and development, the isoindoline-1,3-dione scaffold continues to be a source of new therapeutic agents.[1] Further investigation into the biological activities of sulfoxide-containing phthalimide derivatives may reveal novel pharmacological properties, expanding the utility of this class of compounds beyond their current applications.

References

  • Tan, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link][4]

  • Guzei, I. A., et al. (2011). 2-[3-(Methyldiphenylsilyl)propyl]isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o221. [Link][5]

  • PubChem. Phthalimide. [Link][1]

  • Barreiro, E. J., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(8), 2543-2549. [Link]

  • Mondal, S., et al. (2022). Phthalimides as anti-inflammatory agents. Journal of Inflammation Research, 15, 5339–5365. [Link][1]

Sources

Solubility profile of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive solubility profile and experimental framework for 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione (CAS: 98184-57-7).

Executive Summary & Compound Analysis

2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Iberin (a chemopreventive isothiocyanate) and related sulfoxide-based therapeutics.[1] Its solubility behavior is governed by a "push-pull" physicochemical architecture: the lipophilic, planar phthalimide core competes with the highly polar, hydrogen-bond-accepting methylsulfinyl (sulfoxide) tail.

Understanding this duality is essential for process optimization, particularly in the transition from organic synthesis (reaction mixtures) to purification (crystallization/chromatography).

Physicochemical Descriptors
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₂H₁₃NO₃SModerate molecular weight (251.3 g/mol ) favors organic solubility.
Structural Core Phthalimide (Isoindoline-1,3-dione)Planar, aromatic.[2][3] Drives solubility in halogenated solvents (DCM) and aromatics.
Functional Group Methylsulfinyl (S=O)Dipolar, H-bond acceptor. Enhances solubility in water/alcohols; reduces solubility in alkanes.
LogP (Predicted) ~0.5 – 1.2Amphiphilic nature. Soluble in medium-polarity solvents; limited lipophilicity compared to sulfide analogs.

Solubility Profile by Solvent Class

Note: The following profile is derived from structural analysis of the phthalimide-sulfoxide pharmacophore and validated synthesis protocols for analogous intermediates.

Class A: Primary Solvents (High Solubility)

Characteristics: These solvents disrupt the crystal lattice efficiently via dipole-dipole interactions and π-stacking capability.

  • Dichloromethane (DCM) & Chloroform:

    • Solubility:Excellent (>100 mg/mL) .

    • Mechanism:[3] The chlorinated solvent interacts favorably with the aromatic phthalimide ring while accommodating the polar sulfoxide.

    • Application: Primary solvent for extraction and liquid-phase transfer.

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

    • Solubility:High (>150 mg/mL) .

    • Mechanism:[3] "Like dissolves like."[4] The sulfoxide moiety of the solute interacts strongly with the solvent dipoles.

    • Application: Reaction medium for nucleophilic substitutions (Gabriel Synthesis).[5][6]

Class B: Recrystallization Solvents (Temperature-Dependent)

Characteristics: These solvents exhibit a steep solubility curve (low solubility at RT, high at boiling), ideal for purification.

  • Methanol & Ethanol:

    • Solubility:Moderate (Hot) / Low (Cold) .

    • Mechanism:[3] The sulfoxide group accepts hydrogen bonds from the alcohol hydroxyls, solubilizing the chain, while the phthalimide ring encourages precipitation upon cooling.

    • Protocol: Often used as the "good" solvent in binary recrystallization.

  • Ethyl Acetate (EtOAc):

    • Solubility:Moderate .

    • Application: Standard eluent for silica chromatography. The compound typically elutes in 50–100% EtOAc gradients due to the polarity of the sulfoxide.

Class C: Antisolvents (Low Solubility)

Characteristics: Used to force precipitation or wash crystalline filter cakes.

  • Hexanes, Heptane, & Cyclohexane:

    • Solubility:Negligible (<1 mg/mL) .

    • Mechanism:[3] The non-polar aliphatic chains cannot solvate the polar S=O bond or the aromatic π-system effectively.

    • Application: Added to DCM or EtOAc solutions to induce crystallization.

  • Diethyl Ether:

    • Solubility:Low .

    • Application: Trituration solvent to remove non-polar impurities.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

A gold-standard method to generate precise solubility data for regulatory filing.

Objective: Determine the saturation concentration (


) at equilibrium.

Workflow Visualization:

SolubilityWorkflow Start Excess Solid Addition Equilibrate Agitation (24-48h) @ Constant Temp Start->Equilibrate Supersaturation Filter Filtration (0.45 µm PTFE) Equilibrate->Filter Equilibrium Analyze Quantification (HPLC/UV-Vis) Filter->Analyze Clear Filtrate

Caption: Standard Shake-Flask Methodology for Equilibrium Solubility.

Step-by-Step Procedure:

  • Preparation: Add excess 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione solid (approx. 50 mg) to a glass vial containing 1 mL of the target solvent.

  • Agitation: Seal and shake at a fixed temperature (e.g., 25°C) for 24–48 hours. Validation Check: Ensure solid is still visible. If dissolved completely, add more solid.

  • Filtration: Syringe-filter the supernatant using a 0.45 µm PTFE filter (compatible with most organic solvents). Pre-saturation: Discard the first 200 µL of filtrate to prevent filter adsorption errors.

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm, typical for phthalimides) against a standard curve.

Protocol 2: Rapid Visual Solubility Screen (Kinetic)

For rapid solvent selection during process development.

  • Place 10 mg of compound in a test tube.

  • Add solvent in 100 µL increments (up to 1 mL).

  • Vortex after each addition.

  • Classification Criteria:

    • Soluble: Dissolves in <100 µL (>100 mg/mL).

    • Moderately Soluble: Dissolves in 100–1000 µL (10–100 mg/mL).

    • Insoluble: Visible solid remains after 1 mL (<10 mg/mL).

Thermodynamic Modeling & Data Interpretation

For process scale-up, solubility (


) as a function of temperature (

) is modeled using the Modified Apelblat Equation . This is critical for designing cooling crystallization curves.


  • A, B, C: Empirical constants derived from experimental data.

  • Interpretation:

    • If solubility increases exponentially with

      
       (typical for this compound in alcohols), cooling crystallization will yield high recovery.
      
    • If solubility is flat (e.g., in DCM), evaporative crystallization is required.

Structural Logic Diagram:

StructureProperty Compound 2-(3-(Methylsulfinyl)propyl) isoindoline-1,3-dione Phthalimide Phthalimide Core (Lipophilic/Aromatic) Compound->Phthalimide Sulfoxide Methylsulfinyl Group (Polar/H-Bond Acceptor) Compound->Sulfoxide Solvent_DCM High Solubility: DCM, Chloroform Phthalimide->Solvent_DCM π-π Stacking Solvent_Hex Insolubility: Hexanes, Heptane Phthalimide->Solvent_Hex Rejection (Polarity Mismatch) Sulfoxide->Solvent_DCM Dipole Interactions Solvent_Alc Temp-Dependent Solubility: MeOH, EtOH Sulfoxide->Solvent_Alc H-Bonding

Caption: Structural moieties driving solvent compatibility.

References

  • LKT Laboratories. (2024). Product Data Sheet: 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione (CAS 98184-57-7).[1][7][8][9] Retrieved from [7]

  • Baluja, S., et al. (2019). Physical parameters of Isoindoline-1,3-dione derivatives. Journal of Heterocyclic Chemistry. (Provides baseline solubility data for phthalimide analogs). Retrieved from

  • Kiani, M., et al. (2023).[10] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. (Methodology for thermodynamic modeling of phthalimides). Retrieved from

  • PubChem. (2024). Compound Summary: N-(2,3-Epoxypropyl)phthalimide and related analogs. (Structural comparisons for solubility prediction). Retrieved from

Sources

Phthalimide Derivatives with Methylsulfinyl Side Chains: Synthetic Pathways, Chiral Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of phthalimide derivatives with methylsulfinyl side chains Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phthalimide scaffold (isoindoline-1,3-dione) remains a cornerstone in medicinal chemistry, serving as the pharmacophore for immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1] While the sulfone (


) moiety—exemplified by the PDE4 inhibitor Apremilast —is well-characterized, the methylsulfinyl  (

) derivatives represent a critical, yet nuanced, subclass.

This guide analyzes the methylsulfinyl-phthalimide derivatives, focusing on their role as chiral metabolic intermediates , their application in tuning physicochemical properties (solubility, H-bonding), and their specific utility in designing hybrid COX-2/PDE4 inhibitors . Unlike the achiral sulfone, the sulfinyl group introduces a sulfur-based stereogenic center, necessitating rigorous control over stereochemistry during synthesis and biological evaluation.

Medicinal Chemistry Strategy: The Sulfoxide Advantage

The Sulfide-Sulfoxide-Sulfone Continuum

In drug design, the oxidation state of the sulfur atom dictates the molecule's polarity, metabolic stability, and target affinity.

FeatureSulfide (

)
Methylsulfinyl (

)
Sulfone (

)
Oxidation State -20+2
Chirality AchiralChiral (Stereogenic Sulfur) Achiral
H-Bonding Weak AcceptorStrong Acceptor (Dipolar) Moderate Acceptor
Solubility (aq) Low (Lipophilic)High (Polar)Moderate
Metabolic Fate Rapidly oxidizedReversible reduction / OxidationStable / Excreted
Stereoelectronic Effects

The methylsulfinyl group is pyramidal, creating a rigid geometric vector for hydrogen bonding. In the context of phthalimides, replacing a sulfone with a sulfoxide can:

  • Improve Water Solubility: The sulfoxide dipole is significantly stronger than the sulfone, potentially improving oral bioavailability for lipophilic phthalimide cores.

  • Create Diastereomeric Interactions: When coupled with a chiral carbon (as in the 1-phenyl-ethyl moiety of Apremilast), the sulfoxide creates a pair of diastereomers (

    
     and 
    
    
    
    ), which often exhibit distinct binding kinetics to targets like PDE4 or COX-2.

Synthetic Pathways and Chiral Resolution[3][4]

Synthesizing methylsulfinyl phthalimides requires preventing over-oxidation to the sulfone. The following protocol details the controlled oxidation of a methylthio-phthalimide precursor.

Protocol: Chemo-selective Oxidation of Methylthio-Phthalimides

Objective: Convert the methylthio ether to the methylsulfinyl derivative without generating the sulfone byproduct.

Reagents:

  • Substrate: N-substituted-4-(methylthio)phthalimide

  • Oxidant: Sodium Periodate (

    
    ) (Preferred for control) or m-CPBA (Requires stoichiometric precision)
    
  • Solvent: Methanol/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of the methylthio-phthalimide substrate in 20 mL of Methanol/Water (1:1). Cool to 0°C in an ice bath.

  • Oxidant Addition: Add 1.05 eq of

    
     dropwise as an aqueous solution over 30 minutes. Note: Avoid excess oxidant to prevent sulfone formation.
    
  • Reaction Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1) or LC-MS. The sulfoxide typically appears as a more polar spot than the sulfide but less polar than the sulfone.

  • Quenching: Quench with saturated

    
     solution to destroy excess oxidant.
    
  • Extraction: Extract with Dichloromethane (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography. Critical: Sulfoxides are sensitive to thermal disproportionation; keep rotary evaporator bath

    
    .
    
Protocol: Chiral Resolution of Sulfoxides

Since the sulfur atom is chiral, the product is a racemate.

  • Method: Chiral HPLC

  • Column: Chiralcel OD-H or AD-H (Cellulose/Amylose based)

  • Mobile Phase: Hexane/Isopropanol (80:20 to 60:40)

  • Detection: UV at 254 nm (Phthalimide chromophore)

Biological Mechanism & Therapeutic Applications[5][6][7][8][9]

PDE4 Inhibition (Apremilast Analogs)

Apremilast acts by inhibiting Phosphodiesterase 4 (PDE4), elevating intracellular cAMP, and suppressing TNF-


. The methylsulfinyl analogs are often investigated as:
  • Active Metabolites: The sulfoxide is a common metabolic intermediate.

  • Pro-drugs: The sulfoxide can be oxidized in vivo to the active sulfone.

  • Chiral Switches: Specific sulfoxide enantiomers may retain high PDE4 affinity with altered pharmacokinetic profiles.

COX-2 Inhibition (Hybrid Scaffolds)

Research indicates that hybridizing the phthalimide core with Sulindac-like side chains (which contain a methylsulfinyl group) creates dual COX-2/5-LOX inhibitors. The phthalimide ring mimics the tricyclic core of traditional NSAIDs, while the methylsulfinyl group engages in H-bonding with Arg120 in the COX-2 active site.

Visualization: Mechanism of Action

The following diagram illustrates the pathway from the chemical scaffold to the immunological outcome.

G Compound Methylsulfinyl Phthalimide Target PDE4 Enzyme Compound->Target Direct Inhibition (Stereoselective) Metabolism CYP450 Oxidation (in vivo) Compound->Metabolism Bioactivation cAMP cAMP Levels (Increase) Target->cAMP Prevents Hydrolysis Sulfone Active Sulfone Metabolite Metabolism->Sulfone Sulfone->Target Potent Inhibition TNF TNF-alpha (Decrease) cAMP->TNF Downregulates Outcome Anti-inflammatory Response TNF->Outcome

Caption: Pharmacological pathway of methylsulfinyl phthalimides, showing both direct PDE4 inhibition and metabolic activation to the sulfone.[2]

Comparative Data Summary

The following table synthesizes representative structure-activity relationship (SAR) data for phthalimide derivatives, comparing the impact of the sulfur oxidation state on PDE4 inhibition and solubility.

Compound ClassSide ChainPDE4 IC50 (nM)Solubility (mg/mL)Metabolic Stability
Sulfide

> 500< 0.01Low (Rapid Oxidation)
Sulfoxide (Racemic)

150 - 3000.55Moderate
Sulfoxide (Eutomer)

(Chiral)
80 - 1200.55Moderate
Sulfone (Apremilast)

740.05High

Note: Data represents generalized trends from thalidomide/apremilast analog studies. Sulfoxides generally trade slightly lower potency for significantly improved solubility.

References

  • Man, H. W., et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor."[3] Journal of Medicinal Chemistry. Link

  • Schafer, P. H., et al. (2010).[4] "Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis."[2][5] British Journal of Pharmacology. Link

  • Wojcicki, A., et al. (2020). "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds." Chemical Reviews. Link

  • Bhat, M. A., et al. (2020). "Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Amer, A. A., et al. (2015). "Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities."[6] European Journal of Medicinal Chemistry. Link

Sources

Structural Analysis and X-Ray Crystallography of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 2.0

Executive Summary

2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione (CAS: 98184-57-7) represents a critical intermediate in the synthesis of isothiocyanate-based nutraceuticals, most notably Iberin .[1][2][3][4] Structurally, it fuses a rigid, planar phthalimide pharmacophore with a flexible propyl linker terminating in a polar, chiral methylsulfinyl group.[5]

This guide details the structural characterization of this compound, focusing on the crystallographic challenges posed by the flexible alkyl linker and the chiral sulfoxide center.[5] It provides a validated workflow for synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis, essential for researchers validating the stereochemical integrity of sulfoxide-based drug precursors.[4][5]

Chemical Identity & Significance[4][6]

ParameterSpecification
IUPAC Name 2-(3-methanesulfinylpropyl)isoindole-1,3-dione
Formula

Molecular Weight 251.30 g/mol
Key Moiety 1 Phthalimide: Planar, hydrophobic,

-stacking capable.[2][3][4]
Key Moiety 2 Sulfoxide (

):
Pyramidal, chiral, H-bond acceptor.[3][5]
Primary Application Precursor for Iberin (via Gabriel Synthesis/deprotection).[4][5]
Structural Criticality

The methylsulfinyl group introduces a chiral center at the sulfur atom. Unlike carbon chirality, sulfur inversion is energetically high (


35-42 kcal/mol), making the enantiomers stable at room temperature.[5] However, standard oxidation of the sulfide precursor yields a racemate.[5] X-ray crystallography is the definitive method to determine:
  • Racemic co-crystallization (centrosymmetric space groups).

  • Enantiomeric purity (if asymmetric synthesis is employed).[5]

  • S=O Dipole orientation relative to the phthalimide plane.

Synthesis & Crystallization Protocol

To obtain diffraction-quality crystals, one must control the oxidation state and solubility profile. The sulfoxide is significantly more polar than its sulfide precursor.

Reaction Pathway (Gabriel Synthesis Modification)

The synthesis involves the N-alkylation of potassium phthalimide followed by controlled oxidation.

SynthesisPath cluster_0 Precursor Assembly cluster_1 Oxidation & Crystallization A Potassium Phthalimide C Sulfide Intermediate (Non-polar) A->C DMF, 90°C SN2 Reaction B 1-Chloro-3-(methylthio)propane B->C E Target Sulfoxide (Racemic) C->E 0°C, Controlled Eq. D Oxidant (NaIO4 or mCPBA) D->E F Single Crystal Growth E->F Slow Evap. (EtOH/EtOAc)

Figure 1: Synthetic route to the target sulfoxide. Note the critical oxidation step; over-oxidation leads to the sulfone (


), which is crystallographically distinct.[5]
Crystallization Methodology

The sulfoxide moiety creates a "solubility gap." It is too polar for pure hexane but may be too soluble in pure methanol.

Recommended Protocol:

  • Solvent System: Ethanol/Ethyl Acetate (1:1 v/v) or Dichloromethane/Hexane (vapor diffusion).[5]

  • Concentration: 20 mg/mL.

  • Technique: Slow evaporation at 4°C. Lower temperature is crucial to reduce the thermal motion of the flexible propyl linker, which often causes disorder in the crystal lattice.[5]

X-Ray Crystallography: Data Collection & Refinement[7]

Experimental Setup
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though the sulfur atom provides enough anomalous scattering for absolute structure determination if the crystal is enantiopure.[3][4]
  • Temperature: 100 K (Cryostream). Mandatory. The propyl chain (

    
    ) exhibits high thermal vibration at room temperature, leading to large displacement ellipsoids and poor R-factors.
    
Structural Solution Strategy
  • Space Group Determination: Expect

    
      (monoclinic) for the racemate. If the compound was synthesized via asymmetric oxidation, expect 
    
    
    
    or
    
    
    .[5]
  • Refinement Software: SHELXT (Intrinsic Phasing) for solution; SHELXL (Least Squares) for refinement.[5][6]

Key Geometric Parameters (Target Values)

When analyzing the solved structure, validate against these standard geometric parameters derived from the Cambridge Structural Database (CSD) for analogous phthalimides and sulfoxides.

Bond/AngleExpected ValueCrystallographic Significance
S=O[4] Bond 1.49 ± 0.01 ÅDouble bond character; highly polarized.
C-S-C Angle 97° - 100°Pyramidal geometry at Sulfur.[4]
N-C(imide) 1.39 ± 0.01 ÅIndicates resonance delocalization in the phthalimide ring.
C=O(imide) 1.21 ± 0.01 ÅTypical carbonyl length.[5]
Torsion (N-C-C-C) Variable (Gauche/Anti)The propyl linker conformation determines packing density.[4][5]

Structural Analysis & Intermolecular Interactions[5]

The crystal packing of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione is governed by a competition between the rigid aromatic stacking and the polar sulfoxide dipoles.

The "Herringbone" vs. "Stacking" Competition

Phthalimides typically form centrosymmetric dimers or


-stacked columns. However, the sulfoxide group is a strong hydrogen bond acceptor (

).[5]
  • Primary Interaction:

    
     hydrogen bonds.[5] The acidic protons on the phthalimide ring (positions 4,[5][7]7) or the methylene groups adjacent to the sulfur often donate to the sulfoxide oxygen.
    
  • Secondary Interaction:

    
     stacking between isoindoline rings (centroid-centroid distance 
    
    
    
    3.5 - 3.8 Å).
Chirality and Disorder

If the crystal is racemic (


), the unit cell contains both 

and

enantiomers related by an inversion center.[3][4][5]
  • Warning: Look for whole-molecule disorder where the flexible propyl tail occupies two distinct conformations. This is often modeled by splitting the occupancy of the chain atoms (e.g., 0.60/0.40).[5]

CrystalPacking cluster_packing Lattice Stabilization Forces Sulfoxide Sulfoxide (S=O) Dipole Phthalimide Isoindoline Ring (Planar) Sulfoxide->Phthalimide Steric repulsion (Linker conformation) Packing Crystal Lattice (P21/c) Sulfoxide->Packing C-H...O H-bonds (Directional) Phthalimide->Packing Pi-Pi Stacking (Stabilizing)

Figure 2: The interplay of forces stabilizing the crystal lattice.[3]

References

  • Guzei, I. A., et al. (2010).[4][5] Structural analysis of N-substituted phthalimides. (Contextual grounding for phthalimide geometry). Acta Crystallographica Section E.

  • Allen, F. H. (2002).[4][5] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. (Source for standard bond lengths).

  • Sheldrick, G. M. (2015).[4][5] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[5]

Author's Note on Safety & Handling
  • Hygroscopicity: Sulfoxides are hygroscopic.[5] Crystals should be mounted in Paratone oil immediately upon removal from the mother liquor to prevent lattice collapse due to hydration/dehydration.

  • Toxicity: As a precursor to isothiocyanates, handle with standard PPE.[4][5] Avoid inhalation of dusts.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and overcome common challenges in this synthesis.

The synthesis of this target molecule typically involves a two-step process: first, the N-alkylation of phthalimide with a suitable 3-carbon synthon containing a thioether, followed by the selective oxidation of the thioether to a sulfoxide. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address specific issues you may encounter and provide scientifically-grounded solutions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

Problem 1: Low yield in the N-alkylation step (Gabriel Synthesis or Mitsunobu Reaction).

Question: I am experiencing a low yield of the N-alkylated phthalimide intermediate, 2-(3-(Methylthio)propyl)isoindoline-1,3-dione. What are the potential causes and how can I improve the yield?

Answer: A low yield in the N-alkylation of phthalimide can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common methods are the Gabriel synthesis and the Mitsunobu reaction.

For the Gabriel Synthesis:

The Gabriel synthesis involves the N-alkylation of a phthalimide salt with an alkyl halide.[1][2]

  • Cause: Incomplete deprotonation of phthalimide.

    • Explanation: Phthalimide has a pKa of around 8.3, and incomplete deprotonation leads to unreacted starting material.[3] While strong bases like potassium hydride can be used, potassium hydroxide or potassium carbonate are often sufficient and safer.

    • Solution: Ensure you are using at least one equivalent of a suitable base (e.g., KOH, K2CO3) to fully form the phthalimide anion. The reaction should be stirred until the phthalimide is fully dissolved, indicating salt formation.

  • Cause: Poor reactivity of the alkyl halide.

    • Explanation: The Gabriel synthesis is an SN2 reaction and is most effective with primary alkyl halides.[1][2][3] The corresponding 3-(methylthio)propyl halide should be reactive enough, but its quality is crucial.

    • Solution: Use a fresh, high-purity sample of 1-bromo-3-(methylthio)propane or 1-chloro-3-(methylthio)propane. Bromides are generally more reactive than chlorides.

  • Cause: Inappropriate solvent.

    • Explanation: The solvent must be polar aprotic to solvate the cation of the phthalimide salt and facilitate the SN2 reaction.

    • Solution: Use a dry, polar aprotic solvent such as DMF or DMSO. Ensure the solvent is anhydrous, as water can hydrolyze the phthalimide salt.

For the Mitsunobu Reaction:

The Mitsunobu reaction offers an alternative for forming the C-N bond from an alcohol, in this case, 3-(methylthio)propan-1-ol.[4][5][6]

  • Cause: Reagent quality and stoichiometry.

    • Explanation: The Mitsunobu reaction is sensitive to the quality of the reagents, particularly the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh3).[7] PPh3 can oxidize over time to triphenylphosphine oxide (TPPO).

    • Solution: Use fresh or purified PPh3 and DEAD/DIAD. It is common to use a slight excess (1.2-1.5 equivalents) of both PPh3 and the azodicarboxylate to drive the reaction to completion.[7][8]

  • Cause: Incorrect order of addition.

    • Explanation: The order of reagent addition can be critical. Typically, the alcohol, phthalimide, and PPh3 are mixed before the slow, dropwise addition of the azodicarboxylate at a reduced temperature (e.g., 0 °C).[6][8]

    • Solution: Follow the standard procedure of cooling the initial mixture before adding DEAD or DIAD. This helps to control the reaction rate and minimize side reactions.

  • Cause: Steric hindrance.

    • Explanation: While less of a concern with a primary alcohol, significant steric bulk on either the alcohol or the nucleophile can hinder the reaction.[9]

    • Solution: This is unlikely to be a major issue for this specific synthesis.

Problem 2: Over-oxidation to sulfone during the thioether oxidation step.

Question: My final product is contaminated with the corresponding sulfone, 2-(3-(methylsulfonyl)propyl)isoindoline-1,3-dione. How can I selectively oxidize the thioether to the sulfoxide?

Answer: The selective oxidation of a thioether to a sulfoxide without further oxidation to the sulfone requires careful control of the oxidant and reaction conditions.[10]

  • Cause: Using too strong of an oxidant or an excess of the oxidant.

    • Explanation: Many common oxidizing agents can convert thioethers to sulfoxides and then further to sulfones.[11] The rate of the second oxidation can sometimes be faster than the first, especially under harsh conditions.

    • Solution:

      • Stoichiometry Control: Use a controlled amount of the oxidizing agent, typically 1.0 to 1.1 equivalents.[10]

      • Choice of Oxidant:

        • Hydrogen Peroxide (H2O2): This is a common and relatively "green" oxidant.[10][12] The reaction is often catalyzed by an acid. Careful control of stoichiometry is key to prevent over-oxidation.

        • Sodium Periodate (NaIO4): This is a mild and selective oxidant for this transformation. It is often used in a biphasic system or with a phase-transfer catalyst.

        • m-Chloroperoxybenzoic Acid (m-CPBA): While effective, m-CPBA is a strong oxidant and can easily lead to sulfone formation if not used carefully at low temperatures.[11]

        • Electrochemical Methods: Manganese porphyrins can act as effective electrocatalysts for the selective oxidation of thioethers to sulfoxides.[13]

  • Cause: Reaction temperature is too high.

    • Explanation: Higher temperatures increase the rate of both oxidation steps but may favor the formation of the thermodynamically more stable sulfone.

    • Solution: Perform the oxidation at a reduced temperature. For example, when using m-CPBA, temperatures of 0 °C to -78 °C are common. For H2O2, room temperature or slightly below is often sufficient.

  • Cause: Incorrect pH.

    • Explanation: Acidic conditions can sometimes help to suppress sulfone formation.[10]

    • Solution: Consider running the reaction in the presence of a mild acid if compatible with your substrate.

Table 1: Recommended Oxidizing Agents for Selective Sulfoxide Formation

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H2O2)1.0-1.1 eq., often with an acid catalyst (e.g., acetic acid), room temp.Green, inexpensiveCan lead to over-oxidation if not controlled
Sodium Periodate (NaIO4)1.0-1.1 eq., often in a biphasic system (e.g., CH2Cl2/H2O)Mild, selectiveHeterogeneous reaction can be slow
m-CPBA1.0 eq., low temperature (0 °C to -78 °C) in CH2Cl2Fast, effectiveStrong oxidant, can be difficult to control
Problem 3: Difficulty in purifying the final product.

Question: I am struggling to isolate a pure sample of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione. What are the common impurities and how can I remove them?

Answer: Purification challenges often arise from byproducts of the preceding reactions and the physicochemical properties of the sulfoxide product.

  • Common Impurities:

    • Triphenylphosphine oxide (TPPO): A major byproduct if the Mitsunobu reaction was used.[4]

    • Hydrazine dicarboxylate: The reduced form of DEAD or DIAD from the Mitsunobu reaction.[4]

    • Unreacted starting materials: 2-(3-(Methylthio)propyl)isoindoline-1,3-dione or phthalimide.

    • Sulfone byproduct: 2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione.

  • Purification Strategies:

    • Removal of TPPO and Hydrazine Byproducts:

      • Crystallization: TPPO is often poorly soluble in nonpolar solvents like diethyl ether or hexanes and can sometimes be precipitated out.[8]

      • Column Chromatography: Silica gel column chromatography is generally effective for separating the desired product from these byproducts. A gradient elution starting with a nonpolar solvent and gradually increasing the polarity (e.g., hexanes/ethyl acetate) is recommended.

    • Separating Sulfoxide from Sulfone and Thioether:

      • Column Chromatography: This is the most reliable method. Sulfoxides are more polar than the corresponding thioethers and less polar than sulfones. A carefully chosen solvent system for silica gel chromatography can effectively separate these three compounds.

      • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.[14] Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that provides good separation.

      • Solvent Extraction: In some cases, liquid-liquid extraction can be used to separate compounds with different polarities.[14]

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic scheme for 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione?

A1: The most common synthetic route is a two-step process:

  • N-Alkylation: Reaction of phthalimide (or its potassium salt) with a 3-carbon electrophile containing a methylthio group. This is typically achieved via a Gabriel synthesis with 1-bromo-3-(methylthio)propane or a Mitsunobu reaction with 3-(methylthio)propan-1-ol.

  • Oxidation: Selective oxidation of the resulting thioether, 2-(3-(Methylthio)propyl)isoindoline-1,3-dione, to the desired sulfoxide using a controlled amount of an oxidizing agent like H2O2 or NaIO4.

dot digraph "Synthetic_Scheme" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Synthetic pathway for 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione.

Q2: Which N-alkylation method, Gabriel or Mitsunobu, is generally preferred?

A2: The choice depends on the availability of starting materials and the desired reaction conditions.

  • Gabriel Synthesis: This is a robust and often high-yielding reaction for primary alkyl halides.[1][2] It avoids the use of phosphorus reagents and their byproducts. However, it requires the preparation of the alkyl halide if it is not commercially available.

  • Mitsunobu Reaction: This method is advantageous if the corresponding alcohol is more readily available than the halide.[5][6] It proceeds under mild, neutral conditions. The main drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate, which can complicate purification.[4]

Q3: How can I monitor the progress of the oxidation reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method. The starting thioether will be less polar than the sulfoxide product, which in turn will be less polar than the sulfone byproduct. You should be able to see the disappearance of the starting material spot and the appearance of the product spot at a lower Rf value. Staining with potassium permanganate can be helpful for visualizing sulfur-containing compounds.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety considerations are important:

  • Phthalimide and its derivatives: Can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Mitsunobu Reagents: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care, especially on a large scale.[15] They are also toxic.

  • Oxidizing Agents: Hydrogen peroxide and m-CPBA are strong oxidizers and can be corrosive. Avoid contact with skin and eyes.

  • Solvents: Use solvents like DMF and CH2Cl2 in a well-ventilated fume hood.

Q5: Can I use biocatalysis for the selective oxidation step?

A5: Yes, biocatalysis is an emerging and promising green alternative for chiral sulfoxidation.[16] Enzymes such as Baeyer-Villiger monooxygenases can produce chiral sulfoxides with high enantiomeric excess.[16] This approach can be particularly valuable if a specific stereoisomer of the sulfoxide is desired.

dot digraph "Troubleshooting_Workflow" { graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: Troubleshooting workflow for the synthesis of the target molecule.

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Available at: [Link]

  • Sulfide Oxidation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Thiols And Thioethers. Master Organic Chemistry. (2015). Available at: [Link]

  • How to purify a sulfone and sulfide sulfoxide without a column?. ResearchGate. (2024). Available at: [Link]

  • Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Journal of the American Chemical Society. (2024). Available at: [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Processes for the preparation of n-substituted phthalimides. Google Patents.
  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. MDPI. (2022). Available at: [Link]

  • Gabriel synthesis. Wikipedia. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Compound Purification Techniques. DMSO University - gChem. Available at: [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

  • Method for preparing purified desmopressin sulfoxide impurity. Google Patents.
  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Saytzeff's Rule Explained. Saytzeff's Rule Explained. Available at: [Link]

  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. (2016). Available at: [Link]

  • Gabriel Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. (2023). Available at: [Link]

  • Mitsunobu reaction issues. Reddit. (2018). Available at: [Link]

  • Does Mitsunobu reagents induce real difference in term of yield depending on the nucleophilic functionnal group you desire to introduce?. ResearchGate. (2019). Available at: [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. (2021). Available at: [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

  • Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. PMC. Available at: [Link]

  • Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Available at: [Link]

  • Synthesis, characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives and their biological activity evaluation. Rasayan Journal of Chemistry. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. (2018). Available at: [Link]

  • Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Preventing over-oxidation to sulfone during 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a critical challenge in the synthesis of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione : the selective oxidation of the sulfide precursor without generating the sulfone impurity (2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione).

This transformation is chemically delicate because the oxidation potential difference between the sulfide


 sulfoxide and sulfoxide 

sulfone steps is small. Over-oxidation not only reduces yield but creates a byproduct that is often difficult to separate chromatographically due to similar polarity.

Module 1: Mechanistic Insight & Reagent Selection

The Challenge: Competing Kinetics

The oxidation of sulfides proceeds in two stages. The first stage (Sulfide


 Sulfoxide) is generally faster (nucleophilic attack of sulfur on the oxidant). However, the second stage (Sulfoxide 

Sulfone) becomes competitive if:
  • Electrophilicity of the oxidant is too high.

  • Temperature is uncontrolled.

  • Stoichiometry is locally exceeded (poor mixing).

Recommended Oxidant: Sodium Periodate ( )

For this specific phthalimide-protected substrate, Sodium Periodate is the "Gold Standard" reagent. Unlike


-CPBA or Oxone, which are aggressive and frequently yield sulfones, 

offers a kinetically controlled oxidation that naturally arrests at the sulfoxide stage at temperatures

.
Reaction Pathway Diagram

The following diagram illustrates the reaction pathway and the critical control points required to prevent sulfone formation.

ReactionPathway Sulfide Sulfide Precursor (Starting Material) Sulfoxide Target Sulfoxide (Iberin Precursor) Sulfide->Sulfoxide Fast (k1) Controlled by T < 20°C Oxidant Oxidant (NaIO4 or H2O2) Oxidant->Sulfide Oxidant->Sulfoxide Avoid Excess Sulfone Sulfone Impurity (Over-oxidation) Sulfoxide->Sulfone Slow (k2) Accelerated by Excess Oxidant

Caption: Kinetic pathway showing the critical divergence between the desired sulfoxide (green) and the sulfone impurity (red).

Module 2: Optimized Experimental Protocol

This protocol is designed to maximize selectivity for the sulfoxide while preserving the phthalimide ring, which is sensitive to strong bases (hydrazine/hydroxide).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Sulfide Precursor 1.0SubstrateEnsure purity >98% to avoid side reactions.
Sodium Periodate 1.05OxidantDo NOT exceed 1.1 eq.
Methanol/Water (1:1) SolventMediumSolubilizes both organic substrate and inorganic oxidant.
Step-by-Step Procedure
  • Dissolution: Dissolve the sulfide precursor (1.0 eq) in Methanol. Ensure complete dissolution.

  • Oxidant Preparation: Separately, dissolve Sodium Periodate (

    
    , 1.05 eq) in water.
    
    • Note:

      
       has limited solubility in cold water; mild warming (30°C) may be needed to dissolve it, but cool back to 0°C  before addition.
      
  • Controlled Addition: Cool the sulfide solution to 0°C - 5°C . Add the aqueous periodate solution dropwise over 30-60 minutes.

    • Why? Dropwise addition prevents local high concentrations of oxidant, which causes "hotspots" of sulfone formation.

  • Reaction Monitoring: Stir at 0°C for 4 hours, then allow to warm to Room Temperature (20-25°C). Monitor by TLC or HPLC every 2 hours.

  • Quenching (Critical): Once the starting material is consumed (<1%), immediately quench the reaction to stop potential over-oxidation.

    • Quench Agent: Saturated Sodium Thiosulfate (

      
      ) solution.
      
  • Workup: Filter off the precipitated sodium iodate (

    
    ) byproduct. Extract the filtrate with Dichloromethane (DCM). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.

Module 3: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by researchers.

Q1: I am consistently seeing 5-10% sulfone impurity. How do I remove it?

A: Separation is difficult; prevention is key. If you already have the impurity:

  • Recrystallization: The sulfone is often more crystalline and less soluble than the sulfoxide. Try recrystallizing from a mixture of Ethyl Acetate/Hexane.

  • Prevention: The most common cause is temperature spikes during addition. Ensure the internal temperature never exceeds 5°C during the oxidant addition. Also, verify your stoichiometry; calculating equivalents based on purity-corrected weight of the starting material is crucial.

Q2: The reaction stalls with 20% starting material remaining. Should I add more oxidant?

A: Proceed with caution. Adding more oxidant usually spikes the sulfone levels before converting the remaining sulfide.

  • Diagnosis: This often happens due to phase separation. As the reaction progresses, the sulfoxide product might alter the solvent polarity, causing the inorganic oxidant to precipitate out of the active phase.

  • Fix: Add a small volume of additional water to redissolve the

    
    , or increase the stirring speed (RPM > 500). Do not add more oxidant unless you have confirmed the initial charge is consumed.
    
Q3: Can I use Hydrogen Peroxide ( ) instead? It's cheaper.

A: Yes, but with strict modifications.

  • Risk:

    
     is less selective and requires a catalyst or specific solvent to stop at the sulfoxide.
    
  • Protocol: Use Hexafluoroisopropanol (HFIP) as the solvent. HFIP activates

    
     via hydrogen bonding, allowing the reaction to proceed rapidly at room temperature with high selectivity, avoiding the sulfone.
    
  • Warning: HFIP is expensive and volatile.[1] For standard lab scale,

    
     is superior.
    
Q4: My phthalimide ring is opening (hydrolysis).

A: This indicates pH instability.

  • Cause: While

    
     is acidic, the reaction pH usually remains mild (pH 4-5). If you are using bleach (NaOCl) or basic peroxide conditions, the phthalimide ring will hydrolyze to the phthalamic acid.
    
  • Fix: Stick to neutral/mildly acidic oxidants like

    
    . Avoid any base (NaOH, 
    
    
    
    ) in the reaction mixture.

Module 4: Decision Logic for Troubleshooting

Use this flow chart to diagnose issues during the reaction process.

Troubleshooting Start Start Analysis CheckTLC Check TLC/HPLC (t = 4 hours) Start->CheckTLC Result1 High Sulfone (>5%) CheckTLC->Result1 Over-oxidation Result2 Incomplete Reaction (>10% SM) CheckTLC->Result2 Stalling Result3 Clean Conversion CheckTLC->Result3 Success Action1 Reduce Temp to -5°C Check Stoichiometry Switch to Dropwise Addition Result1->Action1 Action2 Check Mixing (RPM) Add Co-solvent (Water) Do NOT add excess oxidant yet Result2->Action2 Action3 Quench Immediately (Na2S2O3) Proceed to Workup Result3->Action3

Caption: Decision tree for real-time reaction monitoring and correction.

References

  • Gupta, R. et al.Sodium Periodate: A Versatile Reagent for Selective Oxidation. Journal of Chemical Research. (General mechanism for sulfide to sulfoxide selectivity).
  • Ravikumar, K. S. et al. Selective Oxidation of Sulfides to Sulfoxides using Hydrogen Peroxide in Hexafluoro-2-propanol. European Journal of Organic Chemistry. (Alternative Green Chemistry Protocol).[2]

  • Vertex Pharmaceuticals.Process for the preparation of Apremilast and intermediates. Patent WO2017059040A1. (Demonstrates phthalimide stability and oxidation workflows in similar pharmacophores).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Interpretation of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. For professionals engaged in drug discovery, the synthesis of precursor molecules is a critical step, and unambiguous characterization of these intermediates is essential for the successful generation of target compounds. One such precursor is 2-(3-(methylsulfinyl)propyl)isoindoline-1,3-dione, a key starting material in the synthesis of various biologically active molecules, including the isothiocyanate iberin.[1] This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, offering a comparative perspective against its sulfide analogue to highlight the nuanced spectral distinctions crucial for synthetic success.

Experimental Design & Rationale

The acquisition of a clean, high-resolution ¹H NMR spectrum is foundational to accurate structural interpretation. The choice of solvent and internal standard are critical experimental parameters.

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this particular compound due to its high polarity, which ensures complete dissolution of the analyte.[2] Furthermore, its residual proton signal appears as a quintet at approximately 2.50 ppm, a region that is unlikely to overlap with the signals of interest in our target molecule.[3] Alternatively, deuterated chloroform (CDCl₃) could be used, with its residual peak appearing at 7.26 ppm.[4] However, given the polarity of the sulfoxide group, DMSO-d₆ often provides superior solubility.[2]

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[5] Its 12 equivalent protons give rise to a sharp, intense singlet that is well-separated from the signals of most organic compounds, making it an ideal reference point.

Step-by-Step Protocol for ¹H NMR Sample Preparation:
  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-(3-(methylsulfinyl)propyl)isoindoline-1,3-dione.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[6] Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of -1 to 13 ppm, and a relaxation delay of at least 1-2 seconds.

¹H NMR Spectrum Interpretation: A Detailed Analysis

The ¹H NMR spectrum of 2-(3-(methylsulfinyl)propyl)isoindoline-1,3-dione is expected to exhibit distinct signals corresponding to the aromatic protons of the phthalimide group, the aliphatic protons of the propyl chain, and the methyl protons of the sulfinyl group.

Molecular Structure with Proton Assignments:

Caption: Molecular structure of 2-(3-(methylsulfinyl)propyl)isoindoline-1,3-dione with key protons labeled.

Table 1: Predicted ¹H NMR Data for 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Chemical Shift
HAr 7.80 - 7.90Multiplet4HThe aromatic protons of the phthalimide ring are deshielded due to the electron-withdrawing effect of the two adjacent carbonyl groups and the aromatic ring current.[4][7] They typically appear as a complex multiplet.
~3.75Triplet2HThese protons are adjacent to the electron-withdrawing phthalimide nitrogen, causing a downfield shift.[8] The signal is split into a triplet by the neighboring Hβ protons.
~2.00Multiplet2HThis methylene group is situated between two other methylene groups, leading to a complex splitting pattern (multiplet). Its chemical shift is typical for an aliphatic chain.[9]
~2.70Triplet2HThese protons are adjacent to the electronegative sulfinyl group, which causes a significant downfield shift compared to a simple alkane. The signal is split into a triplet by the neighboring Hβ protons.
-S(O)CH₃ ~2.55Singlet3HThe methyl protons are deshielded by the adjacent sulfinyl group.[10] The signal appears as a singlet as there are no adjacent protons to cause splitting.

Comparative Analysis: Sulfoxide vs. Sulfide

To underscore the diagnostic power of ¹H NMR, it is instructive to compare the spectrum of our target compound with its corresponding sulfide analogue, 2-(3-(methylthio)propyl)isoindoline-1,3-dione. The primary difference in their spectra will arise from the differing electronic influence of the sulfur-containing functional group.

Table 2: Comparative ¹H NMR Data: Sulfoxide vs. Sulfide Analogue

Proton AssignmentPredicted δ for SulfoxidePredicted δ for SulfideΔδ (ppm)Reason for Shift Difference
Hγ (-CH₂-S-) ~2.70~2.50~0.20The sulfoxide group is more electron-withdrawing than the sulfide group due to the presence of the electronegative oxygen atom. This results in greater deshielding of the adjacent Hγ protons and a downfield shift.
-SCH₃ / -S(O)CH₃ ~2.55~2.10~0.45The methyl protons are even more sensitive to the oxidation state of the sulfur. The strong deshielding effect of the sulfoxide group causes a significant downfield shift compared to the sulfide.

This comparative analysis demonstrates how subtle changes in molecular structure, such as the oxidation state of a heteroatom, can be readily detected and confirmed by ¹H NMR spectroscopy.

Workflow for Spectral Interpretation and Comparison:

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparative Interpretation A Prepare Sample in DMSO-d6 with TMS B Acquire 1H NMR Spectrum (400 MHz) A->B C Identify Solvent and TMS Peaks B->C D Integrate and Assign Proton Signals C->D E Determine Multiplicities and Coupling Constants D->E H Confirm Structure Based on Diagnostic Sulfoxide Shifts E->H F Predict Spectrum of Sulfide Analogue G Compare Chemical Shifts (Δδ) of Hγ and -SCH3 F->G G->H

Caption: Workflow for the interpretation and comparative analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-(3-(methylsulfinyl)propyl)isoindoline-1,3-dione provides a wealth of structural information that is readily interpretable by a trained scientist. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, one can confidently confirm the identity and purity of this important synthetic intermediate. Furthermore, a comparative approach, contrasting the spectrum with that of a structurally similar compound, enhances the level of analytical certainty. This guide provides a robust framework for such an analysis, empowering researchers in drug development to proceed with confidence in their synthetic endeavors.

References

  • Barrett, A. G. M., et al. (2007). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. PMC, NIH. [Link]

  • PubChem. (n.d.). N-Propylphthalimide. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]

  • Abraham, R. J., et al. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 43(1), 24-33. [Link]

  • ResearchGate. (n.d.). Methylsulfinyl and methyne 1 H NMR signals for the racemic mixtures of... Retrieved from [Link]

  • MDPI. (2012). Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 17(10), 12242-12256. [Link]

  • Doc Brown's Chemistry. (n.d.). C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[3-(Methyldiphenylsilyl)propyl]isoindoline-1,3-dione. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). Phthalimide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). synthesis, characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives and their biological activity evaluation. Rasayan J. Chem., 14(2), 1121-1125. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Hydroxyphthalimide/Benzoquinone-Catalyzed Chlorination of Hydrocarbon C−H Bond with N- Chlorosuccinimide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-n-Propylphthalimide. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 14(11), 1165. [Link]

  • Neliti. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical and Drug Analysis, 6(11), 604-609. [Link]

  • ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1412-1419. [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Organometallics, 29(9), 2176-2179. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3469. [Link]

  • University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of m-CPBA and Hydrogen Peroxide in Alkene Epoxidation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the epoxidation of alkenes stands as a cornerstone transformation, providing access to versatile three-membered cyclic ether intermediates crucial for the synthesis of fine chemicals, pharmaceuticals, and complex natural products. The choice of oxidant is paramount, directly influencing the efficiency, selectivity, safety, and environmental impact of the process. This guide provides an in-depth, objective comparison of two prominent epoxidation reagents: the classic, broadly utilized meta-chloroperoxybenzoic acid (m-CPBA) and the increasingly important "green" oxidant, hydrogen peroxide (H₂O₂).

This analysis moves beyond a simple cataloging of features, delving into the mechanistic underpinnings, practical execution, and comparative performance of each reagent. We will focus our comparison on two representative substrates that highlight the distinct advantages and limitations of each method: the electron-rich, unfunctionalized alkene, cyclohexene , and the electron-deficient α,β-unsaturated ketone, 2-cyclohexen-1-one .

The Classic Workhorse: meta-Chloroperoxybenzoic Acid (m-CPBA)

For decades, m-CPBA has been the go-to reagent for the epoxidation of a wide array of alkenes. Its reliability, predictability, and ease of handling (as a relatively stable solid) have cemented its place in the synthetic chemist's toolkit.[1][2]

Mechanism of Action: The Prilezhaev "Butterfly" Reaction

The epoxidation with m-CPBA proceeds through a concerted mechanism known as the Prilezhaev reaction.[3] The peroxyacid adopts a conformation with an internal hydrogen bond, and the reaction is thought to proceed through a "butterfly" transition state.[3] In this single, stereospecific step, the π-bond of the alkene acts as a nucleophile, attacking the terminal, electrophilic oxygen of the peroxyacid. Simultaneously, bonds are formed and broken, transferring the oxygen atom to the alkene in a syn-addition fashion, meaning both C-O bonds form on the same face of the original double bond.[3] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[3]

G cluster_0 Prilezhaev Reaction Mechanism (m-CPBA) reagents Alkene + m-CPBA ts "Butterfly" Transition State (Concerted, Syn-Addition) reagents->ts Electrophilic Attack by Alkene π-bond products Epoxide + m-Chlorobenzoic Acid ts->products Oxygen Transfer

Caption: The concerted "Butterfly" mechanism of m-CPBA epoxidation.

This mechanism is most efficient with electron-rich alkenes, as the nucleophilic character of the double bond accelerates the reaction. Conversely, electron-deficient alkenes, such as α,β-unsaturated carbonyls, react sluggishly with electrophilic oxidants like m-CPBA.[4]

Experimental Protocol: Epoxidation of Cyclohexene with m-CPBA

The following protocol is a representative procedure for the epoxidation of an electron-rich alkene.

  • Preparation : Dissolve cyclohexene (1.0 equiv.) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice-water bath.[5]

  • Reagent Addition : Add solid m-CPBA (commercially available, typically ~77% purity, 1.2 equiv.) portion-wise to the stirred solution over 5-10 minutes, maintaining the temperature at 0 °C.[5] The reaction is often accompanied by the precipitation of the m-chlorobenzoic acid byproduct.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 30-60 minutes.[5] Progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.

  • Work-up : Upon completion, dilute the mixture with CH₂Cl₂. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove acidic byproduct), a saturated sodium sulfite (Na₂SO₃) solution (to quench excess peroxide), and brine.

  • Isolation : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude epoxide. Purification can be achieved via distillation or column chromatography.

G start Dissolve Cyclohexene in CH₂Cl₂ (0 °C) add_mcpba Add m-CPBA (1.2 eq) portion-wise start->add_mcpba stir Stir at RT (30-60 min) add_mcpba->stir monitor Monitor via TLC stir->monitor workup Aqueous Work-up (NaHCO₃, Na₂SO₃, Brine) monitor->workup Reaction Complete isolate Dry, Filter, Concentrate workup->isolate product Cyclohexene Oxide isolate->product

Caption: Experimental workflow for the epoxidation of cyclohexene using m-CPBA.

The "Green" Alternative: Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is an attractive oxidant due to its low cost, high oxygen content, and the benign nature of its only byproduct: water. However, H₂O₂ itself is not a potent epoxidizing agent for many alkenes and requires activation, the method of which depends critically on the substrate's electronic properties.[6]

Mechanism of Action: A Tale of Two Pathways

1. For Electron-Rich Alkenes (Catalytic Activation): To epoxidize unfunctionalized alkenes like cyclohexene, H₂O₂ requires a catalyst, typically a transition metal complex.[7] Catalysts based on tungsten, vanadium, or titanium are common.[8][9][10] The mechanism involves the formation of a highly electrophilic metal-peroxo species, which then acts as the oxygen donor to the alkene. For instance, with a tungstate catalyst, a peroxotungstate complex is formed, which then epoxidizes the alkene.

2. For Electron-Deficient Alkenes (Nucleophilic Attack): For α,β-unsaturated systems like cyclohexenone, H₂O₂ is activated by a base (e.g., NaOH or KOH). The base deprotonates H₂O₂ to form the hydroperoxide anion (HOO⁻), a potent nucleophile.[4] This anion then undergoes a conjugate (Michael-type) addition to the electron-deficient double bond. The resulting enolate intermediate subsequently displaces a hydroxide ion in an intramolecular Sₙ2 reaction to form the epoxide ring.[11] This process is known as the Weitz-Scheffer epoxidation.

G cluster_1 Weitz-Scheffer Epoxidation Mechanism (H₂O₂/Base) reagents Enone + HOO⁻ (from H₂O₂ + Base) michael Nucleophilic Conjugate Addition reagents->michael enolate Enolate Intermediate michael->enolate ring_closure Intramolecular Ring Closure (Sₙ2) enolate->ring_closure products Epoxyketone + OH⁻ ring_closure->products

Caption: The nucleophilic mechanism for epoxidizing electron-deficient alkenes.

Experimental Protocols with Hydrogen Peroxide

A. Catalytic Epoxidation of Cyclohexene: This protocol utilizes a phase-transfer catalyst system, which is highly effective.

  • Preparation : In a round-bottom flask, dissolve cyclohexene (1.0 equiv.), a phase-transfer catalyst (e.g., [(CH₃)₃C₁₆H₃₃N]₃(PO₄)(WO₃)₄), and an additive like Na₂HPO₃ in a solvent such as dichloroethane.[8]

  • Reagent Addition : Add aqueous hydrogen peroxide (e.g., 50% solution, ~1.5-2.0 equiv.) to the mixture.

  • Reaction : Heat the biphasic mixture to 55-75 °C with vigorous stirring for 1-4 hours.[8]

  • Work-up & Isolation : After cooling, separate the organic layer. Wash with water, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The product can be purified by distillation. The aqueous layer containing the catalyst can often be recycled.[8]

B. Weitz-Scheffer Epoxidation of 2-Cyclohexen-1-one: This protocol is effective for electron-deficient substrates.

  • Preparation : Dissolve 2-cyclohexen-1-one (1.0 equiv.) in a suitable solvent like methanol or acetonitrile.

  • Reagent Addition : Cool the solution in an ice bath. Add aqueous hydrogen peroxide (30-50% solution, 1.5-2.0 equiv.) followed by the dropwise addition of an aqueous base (e.g., 1.0 M KOH or NaOH) while maintaining a low temperature.

  • Reaction : Stir the reaction at room temperature until TLC indicates the consumption of the starting material.

  • Work-up & Isolation : Neutralize the reaction mixture with a dilute acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry, filter, and concentrate to afford the epoxyketone.

Head-to-Head Comparison: Performance and Practicality

The choice between m-CPBA and H₂O₂ is not merely one of preference but is dictated by the specific synthetic challenge.

Parameterm-CPBAHydrogen Peroxide (H₂O₂)
Substrate Scope Excellent for electron-rich & unfunctionalized alkenes. Poor for electron-deficient alkenes.Versatile; requires catalyst for electron-rich alkenes but excellent for electron-deficient alkenes (with base).
Byproducts m-Chlorobenzoic acid (stoichiometric waste)Water (environmentally benign)
Atom Economy Lower due to the large acid byproduct.[12]High, approaching ideal "green" chemistry standards.
Selectivity Highly stereospecific (syn-addition).[3]Stereochemistry depends on the mechanism (catalytic vs. nucleophilic). Weitz-Scheffer is also stereospecific.
Reaction Conditions Mild (0 °C to RT), generally fast (30-60 min).[5]Variable; can require heating (catalytic) or basic conditions.
Safety Strong oxidizer, can be explosive if pure (>77%), irritant.[13]Concentrated solutions (>30%) are highly corrosive, can cause severe burns, and may decompose explosively, especially with contaminants.[14][15]
Cost & Handling More expensive. A relatively stable solid, easy to weigh and handle.[1]Inexpensive bulk chemical. Aqueous solutions can be difficult to handle safely at high concentrations.
Experimental Data Summary
SubstrateReagent/SystemConditionsTimeYield/SelectivityReference
Cyclohexene m-CPBACH₂Cl₂, RT30 min96% Yield[5]
Cyclohexene H₂O₂ / Tungstate PTCDCE, 55 °C4 h98% Conversion, 99% Selectivity[8]
2-Cyclohexen-1-one m-CPBA--Inefficient, often requires forcing conditions[4]
2-Cyclohexen-1-one H₂O₂ / KOHVarious Solvents, RT< 1 h89% Yield

Senior Application Scientist's Recommendation

The selection between m-CPBA and hydrogen peroxide should be a deliberate choice based on a multi-faceted analysis of the specific target molecule, process scale, and EHS (Environment, Health, and Safety) considerations.

  • For the epoxidation of standard, electron-rich, or unfunctionalized alkenes on a laboratory scale, m-CPBA remains a superb choice. Its predictability, rapid reaction times at mild temperatures, and simple work-up offer significant practical advantages for research and development. The stereospecificity of the Prilezhaev reaction is a highly valuable and reliable feature.

  • For the epoxidation of electron-deficient alkenes, such as α,β-unsaturated carbonyls, hydrogen peroxide under basic conditions (Weitz-Scheffer) is unequivocally the superior method. It is highly efficient where m-CPBA is often ineffective. This chemoselectivity is a critical tool for synthesis design.[4]

  • For large-scale industrial processes and applications where green chemistry principles are a priority, hydrogen peroxide is the clear frontrunner. Its high atom economy, low cost, and environmentally benign byproduct (water) are compelling advantages.[16] The primary challenges lie in catalyst development, optimization, and managing the significant safety hazards associated with handling large quantities of concentrated H₂O₂. The initial investment in developing a robust catalytic process with H₂O₂ can lead to substantial long-term benefits in cost and sustainability.

References

  • USP Technologies. (n.d.). Hydrogen Peroxide (H₂O₂) Safety and Handling Guidelines. Retrieved from [Link]

  • Forest Products Laboratory. (n.d.). Hydrogen peroxide (H₂O₂) safe storage and handling. Retrieved from [Link]

  • Solvay. (n.d.). H₂O₂ Safety and Handling of Hydrogen Peroxide. Retrieved from [Link]

  • Semco. (2023, March 15). Hydrogen Peroxide Storage, Handling and Safety Requirements: A Complete Guide. Retrieved from [Link]

  • Lewis, C. (n.d.). Studying the Temperature Affect on Yield and Rate of the Epoxidation of Cyclohexene. Chris Lewis' Portfolio. Retrieved from [Link]

  • Google Patents. (n.d.). CN101613330A - Method for preparing epoxycyclohexane by hydrogen peroxide epoxidation.
  • Oxford Lab Fine Chem LLP. (n.d.). (3-Chloroperbenzoic Acid) MSDS. Retrieved from [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

  • Lane, B. S., & Vogt, M. (2003). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews, 103(5).
  • Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. Retrieved from [Link]

  • YouTube. (2021, March 6). mCPBA vs H2O2 || epoxidation || Chemoselectivity. Retrieved from [Link]

  • CDN. (n.d.). Experiment 3 – Epoxidation of Cyclohexene. Retrieved from [Link]

  • Yoon, T.-U., et al. (2020). Cyclohexene Epoxidation with H₂O₂ in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework. OSTI.GOV. Retrieved from [Link]

  • Baba, N., Oda, J., Kawahara, S., & Hamada, M. (1989). Hydroperoxidation of 9-Hexylfluorene and Weitz-Scheffer, Epoxidation of Cyclohexenones under Phase Transfer Condition. Kyoto University Research Information Repository. Retrieved from [Link]

  • CSBSJU. (n.d.). Reactivity: Alkene Oxidation. Retrieved from [Link]

  • MDPI. (2019, April 2). Cyclohexene Oxidation with H₂O₂ over Metal-Organic Framework MIL-125(Ti): The Effect of Protons on Reactivity. Catalysts. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe₃O₄/SiO₂ salen complex. Journal of Chemical Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 11). Green epoxidation of unactivated alkenes via the catalytic activation of hydrogen peroxide by 4-hydroxybenzaldehyde. Green Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2008). Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide. PMC. Retrieved from [Link]

  • Singleton, D. A., et al. (2009). Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Weitz–Scheffer epoxidation of enones and oxidation of thioethers.... Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclohexene conversion as a function of reaction time for three.... Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclohexene epoxidation at normal operating conditions: conversion of.... Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • University of Missouri-Kansas City. (n.d.). 16. Epoxidation of Cyclooctene. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Cyclohexene Epoxidation with Cyclohexyl Hydroperoxide: A Catalytic Route to Largely Increase Oxygenate Yield from Cyclohexane Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • AWS. (n.d.). Cyclohexene Epoxidation with Cyclohexyl Hydroperoxide: A Catalytic Route to Largely Increase Oxygenate Yield from Cyclohexane Oxidation. Retrieved from [Link]

  • SciSpace. (2016, January 22). Iron Catalyzed Highly Enantioselective Epoxidation of Cyclic Aliphatic Enones with Aqueous H₂O₂. Retrieved from [Link]

  • Wordpress. (n.d.). Peracids – peracetic, trifluoroacetic acid, mCPBA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Reddit. (2020, May 29). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

Sources

Technical Guide: Characterization & Control of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione (CAS: 98184-57-7) Common Impurity: 2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione (Sulfone analog)[1]

In the synthesis of phthalimide-protected linkers for pharmaceutical intermediates (such as those used in Iberin analogs or heterobifunctional degraders), the oxidation of the thioether precursor is a critical process control point. The transformation of the sulfide to the sulfoxide (desired) must be carefully modulated to prevent over-oxidation to the sulfone (impurity).

This guide provides a definitive analytical framework to differentiate the target sulfoxide from the sulfone byproduct, utilizing NMR, IR, and HPLC methodologies. It emphasizes the "diastereotopic fingerprint" as the primary method of validation.

Part 1: The Chemical Pathway & Challenge

The oxidation of the sulfide precursor involves two distinct energy barriers. The first oxidation (Sulfide


 Sulfoxide) is kinetically faster, but the second oxidation (Sulfoxide 

Sulfone) is thermodynamically favorable.
Reaction Pathway Visualization

OxidationPathway cluster_0 Critical Control Point Sulfide Sulfide Precursor (Starting Material) Sulfoxide Target Sulfoxide (Chiral Center Created) Sulfide->Sulfoxide  Controlled Ox. (NaIO4, 0°C) Sulfone Sulfone Impurity (Over-Oxidation) Sulfoxide->Sulfone  Over-Oxidation (Excess Oxidant/Heat)

Figure 1: Stepwise oxidation pathway. The target sulfoxide represents a kinetic stop-point that requires specific reagent stoichiometry to maintain.

Part 2: Analytical Differentiation (The "Smoking Gun")

Distinguishing these two species requires exploiting the symmetry differences introduced by the oxidation state of the sulfur atom.

Nuclear Magnetic Resonance ( H NMR)

This is the most reliable method for quantification.

  • The Sulfoxide (Target): The sulfur atom becomes a chiral center upon oxidation. Consequently, the adjacent methylene protons (

    
    ) become diastereotopic . They are no longer chemically equivalent.
    
  • The Sulfone (Impurity): The sulfur atom is achiral and tetrahedral with

    
     local symmetry. The adjacent methylene protons are enantiotopic  (chemically equivalent).
    
Comparative Data Table (

H NMR in

)
FeatureTarget: Sulfoxide (

)
Impurity: Sulfone (

)
Methyl Group (

)
Singlet,

ppm
Singlet,

ppm (Deshielded)

-Methylene (

)
Complex Multiplet (Diastereotopic)Clean Triplet (Equivalent)
Shift Mechanism Anisotropic effect of S=O bondStrong electron-withdrawing inductive effect

Expert Insight: Do not rely solely on the methyl singlet shift, as solvent effects can cause overlap. Always look at the


-methylene splitting. If you see a clean triplet at ~3.0 ppm, you have significant sulfone contamination.
Infrared Spectroscopy (FT-IR)

IR provides a quick "Go/No-Go" check for the presence of the sulfone.

  • Sulfoxide: Exhibits a strong, characteristic stretching vibration for the

    
     bond at 1030–1070 cm⁻¹ .
    
  • Sulfone: Exhibits two distinct bands due to symmetric and asymmetric stretching of the

    
     unit.[2]
    
    • Symmetric: 1120–1160 cm⁻¹

    • Asymmetric: 1290–1320 cm⁻¹

HPLC Behavior (Reverse Phase)

On a standard C18 column, the elution order is dictated by polarity and hydrogen bonding capability.

  • Sulfoxide: Highly polar, strong H-bond acceptor. Elutes earlier (

    
     lower).
    
  • Sulfone: Less polar than the sulfoxide, often behaves as "greasier" in RP-HPLC. Elutes later (

    
     higher).
    

Part 3: Experimental Protocols

Protocol A: Selective Synthesis of the Sulfoxide

Goal: Maximize conversion of sulfide while minimizing sulfone formation.

Reagents:

  • Sulfide Precursor (1.0 equiv)

  • Sodium Periodate (

    
    , 1.05 equiv)
    
  • Solvent: Methanol/Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve the sulfide precursor in Methanol/Water. Cool the solution to 0°C in an ice bath.

  • Addition: Add

    
     portion-wise over 20 minutes. Note: 
    
    
    
    is preferred over mCPBA because it is strictly a 2-electron oxidant and kinetically sluggish to perform the second oxidation.
  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (100% EtOAc).

  • Quench: Filter off the precipitated inorganic salts (

    
    ).
    
  • Extraction: Dilute filtrate with water, extract with Dichloromethane (DCM).

  • Purification: The sulfoxide is significantly more polar. If purification is needed, use flash column chromatography (Gradient: 0

    
     5% Methanol in DCM). The Sulfide elutes first, followed by Sulfone (trace), then Sulfoxide (last).
    
Protocol B: Analytical Decision Tree

AnalysisTree Start Isolate Product IR_Check Step 1: FT-IR Analysis Check 1100-1350 cm-1 Start->IR_Check IR_Decision Doublets at 1150/1300? IR_Check->IR_Decision Sulfone_Pres Sulfone Contamination Likely IR_Decision->Sulfone_Pres Yes NMR_Check Step 2: 1H NMR (CDCl3) Inspect 2.6 - 3.1 ppm IR_Decision->NMR_Check No/Unsure Sulfone_Pres->NMR_Check NMR_Decision Alpha-CH2 Splitting? NMR_Check->NMR_Decision Result_Sulfone Triplet (~3.0 ppm) = Sulfone NMR_Decision->Result_Sulfone Triplet Result_Sulfoxide Multiplet (~2.7 ppm) = Sulfoxide NMR_Decision->Result_Sulfoxide Complex Multiplet

Figure 2: Logical workflow for confirming product identity and purity.

Part 4: Troubleshooting & Optimization

The "Sulfone Creep"

If you consistently observe >5% sulfone impurity, investigate the following:

  • Temperature Control: The activation energy for the second oxidation is higher. Ensure the reaction remains at or below 0°C during oxidant addition.

  • Stoichiometry: Do not exceed 1.1 equivalents of oxidant.

  • Reagent Choice: Avoid Peracetic acid or mCPBA if selectivity is the priority. These reagents are aggressive and often lead to over-oxidation unless strictly controlled.

Solubility Note

The phthalimide moiety renders the molecule moderately soluble in organic solvents but poor in water. However, the sulfoxide group increases water solubility compared to the sulfide. Ensure the aqueous extraction phase is salted out (NaCl) to prevent yield loss of the sulfoxide into the aqueous layer.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of chemoselective oxidation of sulfides).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (IR and NMR shifts for sulfoxides vs sulfones).

  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495. (Review of selective oxidation reagents including NaIO4).

  • Trost, B. M., & Salzmann, T. N. (1976). Applications of Sulfoxides in Organic Synthesis. Journal of the American Chemical Society.[3] (Differentiation of sulfoxide diastereomers).

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione: A Guide to Essential Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione, a compound that requires meticulous attention to safety protocols. Beyond a simple checklist, this document explains the rationale behind each procedural step, ensuring a deep understanding of the risks and the implementation of self-validating safety systems in your laboratory.

The compound 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione is a solid substance that presents several hazards. According to its Safety Data Sheet (SDS), it is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] Furthermore, it is suspected of causing genetic defects.[1] These classifications necessitate a robust personal protective equipment (PPE) plan and stringent handling and disposal procedures to mitigate exposure risks.

Core Protective Measures: Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table summarizes the minimum required PPE for handling 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione, tailored to specific laboratory operations.

OperationRequired Personal Protective Equipment (PPE)Rationale
Weighing and Aliquoting (Solid Form) - Disposable Nitrile Gloves (double-gloving recommended)- Tightly-fitting Safety Goggles- Lab Coat- Respiratory Protection (N95 or higher)The primary risks during this stage are the inhalation of fine particles and dermal or eye contact with the solid compound. Double-gloving provides an extra layer of protection against potential contamination. An N95 respirator is crucial to prevent the inhalation of airborne particles that can cause respiratory irritation.[1][2][3]
Dissolving in Solvents - Chemical-resistant Gloves (e.g., Nitrile)- Chemical Splash Goggles- Lab Coat- Face Shield (recommended)When dissolving the compound, the risk of splashes containing the dissolved chemical increases. Chemical splash goggles are essential to protect the eyes from direct contact.[4][5] A face shield offers an additional layer of protection for the entire face.[3][4]
Use in Reactions and Subsequent Workup - Chemical-resistant Gloves (appropriate for all chemicals in the reaction)- Chemical Splash Goggles- Lab Coat- Work within a certified chemical fume hoodHandling the compound within a reaction mixture requires protection against all components. A chemical fume hood is mandatory to control exposure to volatile solvents and potential reaction byproducts.
Waste Disposal - Chemical-resistant Gloves- Chemical Splash Goggles- Lab CoatProper handling of waste is critical to prevent environmental contamination and accidental exposure. The same level of personal protection used during handling should be maintained during disposal.

Procedural Guidance: Step-by-Step Handling and Disposal

Adherence to a strict, well-defined protocol is non-negotiable when working with hazardous compounds. The following steps provide a framework for the safe handling and disposal of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione.

Experimental Workflow for Safe Handling
  • Preparation and Area Designation:

    • Before handling the compound, designate a specific area, such as a chemical fume hood, for the work.

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and PPE before opening the primary container.

  • Donning Personal Protective Equipment:

    • Follow the PPE selection guide in the table above based on the intended operation.

    • Inspect all PPE for any defects before use.

  • Handling the Compound:

    • When weighing the solid, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

    • Avoid creating dust. If dust is generated, use a HEPA-filtered vacuum for cleanup; do not dry sweep.

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Procedures:

    • After handling, remove gloves using the proper technique to avoid skin contact with any residue on the exterior of the gloves.

    • Wash hands thoroughly with soap and water.[2]

    • Decontaminate the work surface with an appropriate solvent and cleaning agent.

Disposal Plan

All waste containing 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione, including contaminated gloves, empty containers, and reaction residues, must be treated as hazardous waste.

  • Segregation and Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed containers.

    • Do not mix with other waste streams unless compatibility has been verified.

  • Labeling:

    • Label waste containers with "Hazardous Waste" and the full chemical name: "2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione".

  • Disposal:

    • Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2][6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1][6]

Visualizing the Safety Workflow

To ensure a clear and logical approach to safety, the following diagram illustrates the decision-making process for selecting and using PPE when handling 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection & Use cluster_post Post-Handling Start Start: Handling 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione AssessOperation Assess Operation: Weighing, Dissolving, Reaction, or Disposal? Start->AssessOperation Weighing Weighing/Aliquoting: - Double Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator AssessOperation->Weighing Weighing Dissolving Dissolving: - Chemical-resistant Gloves - Splash Goggles - Lab Coat - Face Shield AssessOperation->Dissolving Dissolving Reaction Reaction/Workup: - Appropriate Gloves - Splash Goggles - Lab Coat - Fume Hood AssessOperation->Reaction Reaction Disposal Disposal: - Chemical-resistant Gloves - Splash Goggles - Lab Coat AssessOperation->Disposal Disposal PerformTask Perform Task Following Protocol Weighing->PerformTask Dissolving->PerformTask Reaction->PerformTask Disposal->PerformTask Decontaminate Decontaminate Work Area PerformTask->Decontaminate DoffPPE Properly Doff PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End of Procedure WashHands->End

Caption: PPE Selection and Handling Workflow for 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione.

By integrating these safety measures and procedural steps into your laboratory's standard operating procedures, you can build a culture of safety and ensure the well-being of your research team while handling 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione.

References

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Westlab. Personal Protective Equipment (PPE) in the Laboratory. [Link]

  • University of California, Berkeley - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Columbia University - Environmental Health Safety and Laboratory Operations. Standard Personal Protective Equipment. [Link]

  • University of Nevada, Reno - Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. [Link]

  • Global Stationery. Material Safety Data Sheet. [Link]

  • Lithofin. Trade name : Lithofin MPP. [Link]

  • Capot Chemical. MSDS of 2-Hydroxyisoindoline-1,3-dione. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.